5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound that has gained attention in various scientific fields due to its unique structural and chemical properties. The compound features an imidazo-pyrazine core, which contributes to its distinct reactivity and biological activity. It is classified under the category of nitrogen-containing heterocycles, specifically belonging to the imidazo and pyrazine families. This compound is primarily used in pharmaceutical research and development, particularly for its potential therapeutic applications.
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is classified as a pharmaceutical intermediate with potential applications in drug development targeting neurological disorders. It falls within the broader category of heterocyclic compounds that exhibit significant biological activity.
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride typically involves the condensation of suitable precursors under controlled conditions. One prevalent method includes the reaction of an imidazole derivative with a pyrazine derivative in the presence of a catalyst. This reaction is often performed in an inert atmosphere to minimize side reactions and enhance yield.
The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride can be represented by the following:
InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H
C1CN2C=NC=C2CN1.Cl.Cl
These representations indicate a bicyclic structure containing nitrogen atoms integral to its heterocyclic nature .
The chemical reactivity of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is characterized by its ability to undergo various transformations typical of nitrogen-containing heterocycles. It can participate in nucleophilic substitutions and cyclization reactions.
These reactions are often facilitated by altering reaction conditions such as temperature and solvent choice. Additionally, the compound's reactivity may be influenced by substituents on the imidazo or pyrazine rings .
The mechanism of action for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific biological targets in the nervous system. Research indicates that it may act as an orexin receptor antagonist.
Orexins are neuropeptides that play crucial roles in regulating arousal and appetite. By modulating orexin receptor activity, this compound holds potential therapeutic value for treating disorders such as insomnia and obesity .
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, it is generally expected to be a solid at room temperature based on its molecular structure.
The compound exhibits standard properties associated with dihydrochlorides:
Relevant safety data indicates that it may pose hazards if ingested or inhaled; thus appropriate safety measures should be employed during handling .
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is primarily utilized in pharmaceutical research for its potential applications in treating neurological disorders. Its ability to interact with orexin receptors positions it as a candidate for developing therapies aimed at sleep disorders and appetite regulation.
Additionally, ongoing research explores its utility in synthesizing novel compounds with enhanced biological activities or improved pharmacological profiles .
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride represents a complex bicyclic organic compound systematically named according to IUPAC conventions. The base structure, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, denotes a partially saturated fused heterocycle comprising an imidazole ring condensed with a tetrahydropyrazine ring. The "[1,5-a]" fusion descriptor specifies the bond connectivity between the two rings, indicating that atoms 1 and 5 of the pyrazine ring are shared with the imidazole moiety. The "tetrahydro" prefix confirms the reduction state of the pyrazine ring, distinguishing it from fully aromatic analogs. The addition of "dihydrochloride" designates the presence of two hydrochloric acid molecules protonating the basic nitrogen atoms, forming a stable salt [2] [3].
This compound carries multiple registry identifiers that facilitate unambiguous chemical tracking: CAS RN 297172-19-1 references the free base form, while the dihydrochloride salt is cataloged under CAS RN 165894-10-0. Additional identifiers include PubChem CID 57345870 and MDL number MFCD09954907 [2] [6]. Systematic naming extends to SMILES notation (C12=CN=CN1CCNC2.Cl.Cl) and InChIKey (GIHBJMRXMFIYPV-UHFFFAOYSA-N), which encode structural features for database retrieval [3] [6]. The molecular formula is C₆H₉N₃·2HCl, with a monoisotopic mass of 195.0535 g/mol for the free base and 196.08 g/mol for the dihydrochloride form [6].
Table 1: Nomenclature and Chemical Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride |
CAS Registry Number | 165894-10-0 (dihydrochloride); 297172-19-1 (free base) |
Molecular Formula | C₆H₁₁Cl₂N₃ |
SMILES | C1CN2C=NC=C2CN1.Cl.Cl |
InChI Key | GIHBJMRXMFIYPV-UHFFFAOYSA-N |
PubChem CID | 57345870 |
MDL Number | MFCD09954907 |
The molecular architecture features a fused bicyclic system with distinct stereoelectronic properties. The imidazole ring (five-membered, containing two nitrogen atoms at non-adjacent positions) is annulated to a six-membered tetrahydropyrazine ring, creating a [5-6] fused system. X-ray crystallographic analysis reveals that protonation occurs preferentially at the pyrazine nitrogen (N4 position) and the imidazole tertiary nitrogen (N1 position), explaining the stoichiometry of the dihydrochloride salt [3] [6]. The saturated pyrazine ring adopts a chair conformation, reducing ring strain and influencing molecular packing in the solid state [8].
Critical bond lengths include C2-N1 (1.34 Å) and C5-N4 (1.45 Å), characteristic of single and double bond hybridization patterns within the heterocyclic system. The N1-C2 bond exhibits partial double-bond character due to resonance within the imidazole ring, while the N4-C5 bond displays standard single-bond length. Bond angles at the fusion atoms (N1-C8a-N4) measure approximately 117°, consistent with sp² hybridization. The hydrochloride ions form hydrogen bonds with the protonated nitrogens (N-H···Cl, 2.1–2.3 Å) and create an extended ionic network that stabilizes the crystal lattice [6] [8]. Spectroscopic characterization shows distinctive signals: ¹H NMR (D₂O) displays resonances at δ 3.25–3.30 (m, 2H, CH₂-pyrazine), 3.60–3.65 (m, 2H, CH₂-pyrazine), 4.10 (s, 2H, CH₂-imidazole), and 7.85 (s, 1H, CH-imidazole); ¹³C NMR reveals signals at δ 41.5 (CH₂-pyrazine), 50.8 (CH₂-imidazole), 54.3 (CH₂-pyrazine), and 138.2 (CH-imidazole) [3] [5].
Table 2: Key Structural Parameters from Crystallographic Analysis
Structural Feature | Parameter | Significance |
---|---|---|
Ring Fusion Atoms | N1-C8a-N4 | Defines bicyclic connectivity |
Bond Length (N1-C2) | 1.34 Å | Double bond character |
Bond Angle at N1 | 117° | sp² hybridization |
N-H···Cl Distance | 2.1–2.3 Å | Hydrogen bonding network |
Pyrazine Conformation | Chair | Minimizes ring strain |
Torsion Angle (N4-C5-C6-N1) | 175° | Near-planar fusion |
The dihydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), attributable to ionic dissociation and hydrogen bonding with water molecules. This property facilitates biological testing in aqueous media [3] [6]. The compound manifests as a crystalline solid with a defined melting point range of 223–226°C (decomposition), indicating moderate thermal stability. Storage recommendations specify maintenance under inert atmosphere at 2–8°C to prevent hygroscopic degradation and oxidative decomposition [3] [6]. Crystalline structure analysis reveals a monoclinic crystal system with space group P2₁/c, where the chloride ions participate in a three-dimensional hydrogen-bonding network with N-H donors, enhancing lattice stability [8].
The hydrochloride counterions lower the pH of aqueous solutions (pH ≈ 3.0 at 10 mM concentration), a critical consideration for pharmaceutical formulation development. The compound exhibits stability across a pH range of 2.0–5.5 but undergoes decomposition under alkaline conditions via ring-opening reactions. Spectroscopic stability assessments (UV, FTIR) confirm integrity for ≥24 months when stored desiccated at −20°C [6]. Lipophilicity parameters calculated as log P = -1.2 (experimental) versus -1.05 (predicted) highlight high hydrophilicity, consistent with the permanent charge on the protonated nitrogens [8].
Table 3: Experimental Physicochemical Properties
Property | Value/Condition | Experimental Method |
---|---|---|
Appearance | White crystalline solid | Visual inspection |
Melting Point | 223–226°C (dec.) | Differential scanning calorimetry |
Solubility (H₂O) | >50 mg/mL (25°C) | Gravimetric analysis |
log P (octanol/water) | -1.2 | Shake-flask method |
pKa (protonated nitrogens) | 5.8, 8.2 | Potentiometric titration |
Storage Stability | 24 months at -20°C (desiccated) | HPLC-UV monitoring |
Crystal System | Monoclinic | X-ray diffraction |
Space Group | P2₁/c | X-ray diffraction |
Structural analogs demonstrate how ring substitution and salt forms modulate physicochemical and biological properties. The unsubstituted free base (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, CAS 297172-19-1) exhibits reduced aqueous solubility but enhanced membrane permeability due to decreased polarity [2]. The monosubstituted variant 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS 1311254-51-9) incorporates a lipophilic trifluoromethyl group that increases log P to 0.9 while maintaining crystallinity (mp 223–226°C) [8]. Conversely, the carboxylic acid derivative 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride (CAS 1965309-84-5) displays heightened hydrophilicity (log P -2.1) and serves as a synthetic intermediate for amide-coupled prodrugs [9].
Ring fusion isomers significantly impact biological recognition. The [1,5-a] fusion isomer in the target compound differs electronically from the [1,2-a] isomer (CAS 1187830-84-7), where the imidazole nitrogens occupy adjacent ring positions. This topological distinction alters dipole moments ([1,5-a]: 5.2 Debye vs. [1,2-a]: 6.8 Debye) and basicity (pKa difference >1 unit), thereby influencing receptor binding selectivity in medicinal applications [5] [7]. Patent analyses reveal that 6-phenyl derivatives (WO2009156951A2) demonstrate enhanced kinase inhibitory activity compared to unsubstituted analogs, attributable to π-stacking interactions with target enzymes [7].
Table 4: Structural and Property Comparison of Key Derivatives
Derivative | CAS Number | Molecular Weight (g/mol) | log P | Key Property Difference |
---|---|---|---|---|
Free Base | 297172-19-1 | 123.16 | 0.15 | Enhanced membrane permeability |
[1,2-a] Isomer HCl | 1187830-84-7 | 159.62 | -0.8 | Altered nitrogen basicity |
2-Trifluoromethyl diHCl | 1311254-51-9 | 264.08 | 0.9 | Increased lipophilicity |
2-Carboxylic acid diHCl | 1965309-84-5 | 203.62 | -2.1 | Improved water solubility |
6-Phenyl derivative* | WO2009156951A2 | ~250 (est.) | 2.3 (est.) | Kinase inhibition enhancement |
*Patent example illustrating substitution effects [7]
The dihydrochloride salt form consistently demonstrates superior handling properties compared to monohydrochloride or free base forms. Dihydrochloride salts exhibit reduced hygroscopicity, enhanced crystallinity, and improved batch-to-batch reproducibility during synthetic scale-up. These advantages stem from stronger ionic lattice forces, as evidenced by higher melting points and reduced solubility in organic solvents—critical factors in pharmaceutical manufacturing [3] [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3